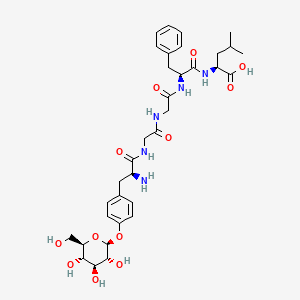
6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the pyrido[4,3-b]carbazole family, characterized by a fused ring system that includes both pyridine and carbazole moieties. Its molecular formula is C25H21N3, and it has a molecular weight of 379.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to further reactions to form the final product. Specific reagents and catalysts are used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
5,11-Dimethyl-6H-pyrido[4,3-b]carbazole: A related compound with similar structural features but lacking the benzyl and carbonitrile groups.
6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide: Another derivative with a carboxamide group instead of a carbonitrile.
Uniqueness
6-Benzyl-5,11-dimethyl-6H-pyrido(4,3-b)carbazole-1-carbonitrile stands out due to its unique combination of benzyl and carbonitrile groups, which may confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
85619-11-0 |
|---|---|
Molecular Formula |
C25H19N3 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
6-benzyl-5,11-dimethylpyrido[4,3-b]carbazole-1-carbonitrile |
InChI |
InChI=1S/C25H19N3/c1-16-19-12-13-27-21(14-26)23(19)17(2)24-20-10-6-7-11-22(20)28(25(16)24)15-18-8-4-3-5-9-18/h3-13H,15H2,1-2H3 |
InChI Key |
ZIJDDIPODSODGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=C(C2=C(C3=C1N(C4=CC=CC=C43)CC5=CC=CC=C5)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















